molecular formula C13H9ClO B082120 [1,1'-Biphenyl]-2-carbonyl chloride CAS No. 14002-52-9

[1,1'-Biphenyl]-2-carbonyl chloride

Cat. No. B082120
Key on ui cas rn: 14002-52-9
M. Wt: 216.66 g/mol
InChI Key: MPJOJCZVGBOVOV-UHFFFAOYSA-N
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Patent
US05610156

Procedure details

A mixture of 5.6 g of 2-biphenylcarboxylic acid and 29 ml of thionyl chloride is heated on a steam bath for 0.5 hour and the volatiles removed under vacuum. Toluene (40 ml) is added (twice) and the solvent removed under vacuum to give 6.8 g of a yellow oil.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:2]([C:7](O)=[O:8])=[CH:3][CH:4]=[CH:5][CH:6]=1.S(Cl)([Cl:18])=O>>[C:1]1([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:2]([C:7]([Cl:18])=[O:8])=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
C=1(C(=CC=CC1)C(=O)O)C1=CC=CC=C1
Name
Quantity
29 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated on a steam bath for 0.5 hour
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
the volatiles removed under vacuum
ADDITION
Type
ADDITION
Details
Toluene (40 ml) is added (twice) and the solvent
CUSTOM
Type
CUSTOM
Details
removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
C=1(C(=CC=CC1)C(=O)Cl)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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